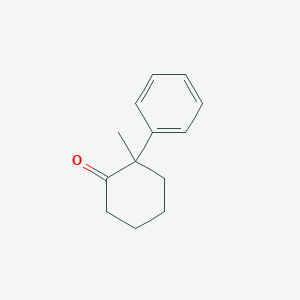

2-Methyl-2-phenylcyclohexanone

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-2-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJLGNHULJVJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325379 | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-54-1 | |

| Record name | 17206-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 Phenylcyclohexanone and Its Key Precursors

Classical Synthetic Approaches to Substituted Cyclohexanones

The formation of substituted cyclohexanones like 2-Methyl-2-phenylcyclohexanone is often achieved through a stepwise approach, building complexity from simpler, commercially available starting materials. Key strategies involve the formation of carbon-carbon bonds to introduce substituents onto the cyclohexane (B81311) framework, followed by functional group manipulations.

Grignard-Mediated Pathways for 2-Phenylcyclohexanone (B152291) Synthesis

A primary route to the precursor 2-phenylcyclohexanone involves the use of a Grignard reagent to introduce the phenyl group onto a cyclohexanone (B45756) ring. vaia.comontosight.ai This process is a cornerstone of carbon-carbon bond formation in organic synthesis. vaia.com The synthesis is typically a two-step sequence involving a nucleophilic addition followed by an oxidation.

The initial step involves the reaction of cyclohexanone with phenylmagnesium bromide, a Grignard reagent. vaia.comvaia.comaskfilo.com The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent acidic workup protonates the resulting alkoxide, yielding the tertiary alcohol 1-phenylcyclohexanol (B105894). vaia.com This reaction is a classic example of nucleophilic addition to a carbonyl compound, effectively creating the carbon skeleton required for the final product.

To obtain the desired ketone, 2-phenylcyclohexanone, the tertiary alcohol (1-phenylcyclohexanol) formed in the Grignard step must be oxidized. vaia.comontosight.ai However, the direct oxidation of 1-phenylcyclohexanol would not yield 2-phenylcyclohexanone. The synthesis proceeds via an alternative route where 2-phenylcyclohexanone is prepared from cyclohexanone. One common pathway involves the bromination of cyclohexanone to form 2-bromocyclohexanone, followed by a reaction with benzene (B151609) under Friedel-Crafts conditions. A more direct laboratory synthesis involves the oxidation of 2-phenylcyclohexanol (B1664101). 2-phenylcyclohexanol itself can be synthesized from 1-phenylcyclohexene via hydroboration-oxidation.

For the oxidation of secondary alcohols to ketones, several reagents are effective. Pyridinium chlorochromate (PCC) is a common and mild oxidizing agent used to convert alcohols to carbonyl compounds, and it is effective in transforming 2-phenylcyclohexanol into 2-phenylcyclohexanone. vaia.com Another powerful oxidizing agent is the Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid. This reagent readily oxidizes secondary alcohols to ketones.

Table 1: Comparison of Common Oxidizing Agents for Alcohol to Ketone Conversion

| Reagent | Description | Conditions | Advantages |

| Pyridinium Chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. | Anhydrous dichloromethane (B109758) (CH₂Cl₂). | Mild conditions, minimizes over-oxidation. vaia.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | A solution of chromium trioxide in sulfuric acid and acetone. | Acetone, 0°C to room temperature. | Strong, rapid oxidation. |

Derivatization from 2-Phenylcyclohexanone to this compound

With the precursor 2-phenylcyclohexanone in hand, the final step to produce this compound is the introduction of a methyl group at the α-position (C2), which already bears the phenyl group. This creates a quaternary α-carbon.

The alkylation of ketones is a fundamental method for forming carbon-carbon bonds. acs.org The process involves the conversion of the ketone into an enolate ion, which then acts as a nucleophile to attack an alkylating agent. To synthesize this compound, 2-phenylcyclohexanone is first deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a specific lithium enolate. This enolate is then treated with a methylating agent, typically methyl iodide (CH₃I). The enolate attacks the methyl iodide in an Sₙ2 reaction to form the final product. The use of cesium enolates of 2-phenylcyclohexanone in tetrahydrofuran (B95107) (THF) has also been studied, showing that the enolate exists as an equilibrium of monomers and dimers, with alkylation proceeding through the monomeric form. acs.org

Table 2: Key Reagents for the Alkylation of 2-Phenylcyclohexanone

| Reagent Type | Example | Role |

| Base | Lithium Diisopropylamide (LDA) | Deprotonates the α-carbon to form a nucleophilic enolate. |

| Alkylating Agent | Methyl Iodide (CH₃I) | Provides the methyl group that is attacked by the enolate. |

| Solvent | Tetrahydrofuran (THF) | A common ethereal solvent for enolate formation and alkylation. acs.org |

Rearrangement Reactions Yielding this compound Derivatives

An alternative synthetic approach to α,α-disubstituted ketones involves molecular rearrangements, most notably the Pinacol rearrangement. This reaction transforms a 1,2-diol (a vicinal diol) into a ketone or aldehyde under acidic conditions. masterorganicchemistry.combyjus.comlibretexts.org

To synthesize this compound via this route, a suitable precursor would be 1-methyl-2-phenylcyclohexane-1,2-diol. The mechanism of the Pinacol rearrangement involves four key steps: byjus.com

Protonation of one of the hydroxyl groups by an acid catalyst. byjus.com

Loss of the protonated hydroxyl group as a water molecule, which generates a carbocation. byjus.com

A 1,2-migratory shift of a group (alkyl or aryl) from the adjacent carbon to the positively charged carbon. byjus.com

Deprotonation of the remaining hydroxyl group to form the final ketone product. byjus.com

In the case of 1-methyl-2-phenylcyclohexane-1,2-diol, there are two different hydroxyl groups. Protonation will preferentially occur at the hydroxyl group that leads to the formation of the more stable carbocation. The loss of the hydroxyl group from C2 (bearing the phenyl group) would form a secondary carbocation, while loss of the hydroxyl from C1 (bearing the methyl group) would form a tertiary benzylic carbocation, which is significantly more stable due to resonance. Therefore, the tertiary hydroxyl group is protonated and eliminated.

Following the formation of the carbocation at C1, a 1,2-shift occurs. The migratory aptitude of different groups is a critical factor in determining the product. Generally, a phenyl group has a higher migratory aptitude than a methyl group. This is because the phenyl group can better stabilize the positive charge in the transition state of the migration. Therefore, the phenyl group from C2 will migrate to the adjacent carbocation at C1. Subsequent deprotonation yields this compound.

Table 3: General Migratory Aptitude in Pinacol Rearrangements

| Group | Relative Migratory Ability |

| Aryl (e.g., Phenyl) | High |

| Hydride (H) | High |

| Alkyl (e.g., Tertiary > Secondary > Primary) | Moderate to Low |

| Methyl | Low |

Modern and Advanced Synthetic Strategies

The synthesis of α-substituted cyclic ketones, such as this compound, has been a focal point of extensive research. Modern strategies increasingly prioritize enantioselectivity and environmental sustainability.

Enantioselective Synthesis via Chiral Precursors

A fundamental approach to obtaining enantiomerically pure target molecules is to start from a chiral precursor. This method transfers the chirality of the starting material to the final product.

A key precursor for chiral 2-substituted cyclohexanones is the corresponding enantiomerically pure alcohol. The synthesis of enantiomerically pure 2-phenylcyclohexanone has been achieved through the oxidation of commercially available, enantiomerically pure 2-phenylcyclohexanol. nih.gov

This transformation is commonly carried out using an oxidizing agent such as Pyridinium chlorochromate (PCC). nih.gov The enantiomeric purity of the resulting ketone, 2-phenylcyclohexanone, can be confirmed by molar optical rotation measurements and comparison with established literature values. nih.gov The synthesis of the starting material, enantiomerically pure trans-2-phenylcyclohexanol, can be accomplished via methods like the Sharpless asymmetric dihydroxylation. orgsyn.orgscispace.com

Further derivatization of the ketone product with reagents like 1-methyl-1-(2-pyridyl) hydrazine (B178648) can be used to validate the enantiomeric identity. nih.gov However, this derivatization may be hindered by bulky substituents at the alpha position. nih.gov

Table 1: Oxidation of 2-Phenylcyclohexanol

| Starting Material | Reagent | Product | Application |

|---|

Catalytic Asymmetric Formations

Catalytic asymmetric methods are powerful tools for the efficient construction of chiral centers. These strategies employ small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The enantioselective protonation of silyl (B83357) enol ethers represents a key method for creating α-chiral ketones. This process involves the generation of a silyl enol ether from a ketone precursor, followed by protonation using a chiral proton source, often generated in situ from a chiral catalyst and a stoichiometric proton source. nih.gov

The silyl enol ether of 2-phenylcyclohexanone can be protonated asymmetrically to introduce a chiral center. Various chiral nitrogen bases, particularly those derived from cinchona alkaloids, have been employed as catalysts for this transformation. nih.gov Detailed studies have optimized reaction parameters to achieve high enantioselectivities (up to 92% ee) and excellent yields under mild conditions. nih.gov More recently, the use of enantiopure excited state proton transfer (ESPT) dyes has been explored for the asymmetric protonation of silyl enol ethers under UV irradiation. nih.gov

Table 2: Asymmetric Protonation of Silyl Enol Ethers

| Substrate Type | Catalyst Type | Proton Source | Key Feature |

|---|---|---|---|

| Silyl Enol Ether | Chiral Nitrogen Bases (Cinchona Alkaloids) | Protic Nucleophiles | High enantioselectivity and yields under mild conditions. nih.gov |

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a variety of asymmetric transformations. One significant application is in the Michael addition of unactivated α-branched cyclic ketones to electrophiles, which allows for the creation of an all-carbon quaternary stereocenter. nih.govnih.gov This is directly applicable to the synthesis of compounds like this compound.

In this methodology, a chiral phosphoric acid catalyst activates an α-branched cyclic ketone, such as 2-phenylcyclohexanone, to undergo an enantioselective Michael addition to an acceptor molecule like an allenamide. nih.govrsc.org This reaction generates a chiral quaternary stereocenter with high enantioselectivity and across a broad scope of substrates. nih.govnih.gov The resulting products can be further transformed into synthetically valuable 1,4- or 1,5-ketoaldehyde derivatives. rsc.orgrhhz.net

Initial attempts to use simpler Michael acceptors like acrolein or methyl acrylate (B77674) with 2-phenylcyclohexanone and a CPA catalyst did not yield the desired product, highlighting the specific utility of acceptors like allenamides in this transformation. nih.gov

Table 3: Chiral Phosphoric Acid Catalyzed Michael Addition

| Ketone Substrate | Michael Acceptor | Catalyst Type | Product Feature | Reported Enantioselectivity |

|---|---|---|---|---|

| 2-Phenylcyclohexanone | Allenamides | Chiral Phosphoric Acid (e.g., (S)-TRIP) | All-carbon quaternary stereocenter | High |

Green Chemistry Approaches in Substituted Cyclohexanone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of cyclohexanone derivatives.

Furthermore, metal-free catalytic systems are being developed to avoid the environmental and economic issues associated with transition metal catalysts. An example is the one-pot, metal-free synthesis of carbazoles from cyclohexanones and arylhydrazines, using molecular oxygen as the oxidant. bohrium.com

Table 4: Green Chemistry Metrics in Cyclohexanone Derivative Synthesis

| Synthetic Strategy | Starting Material | Key Green Features | Example Product |

|---|---|---|---|

| One-Pot Synthesis | Cyclohexanone | Use of methanol (B129727) as a uniform solvent; environmentally friendly oxidants (e.g., NaClO, H₂O₂); recyclable solvents. scirp.orgscirp.org | Cyclohexanecarbonitrile |

Photobiocatalytic Oxyfunctionalization

Photobiocatalytic systems offer a sustainable approach to enzymatic oxidations by using light to drive cofactor regeneration and provide the necessary oxygen. This strategy has been applied to the oxyfunctionalization of ketones using Baeyer-Villiger monooxygenases (BVMOs).

In one study, a Baeyer-Villiger monooxygenase from Burkholderia xenovorans (BVMO_Xeno_) was expressed in metabolically engineered cyanobacteria (Synechocystis sp. PCC 6803). acs.org This whole-cell biocatalyst was used for the kinetic resolution of racemic 2-phenylcyclohexanone. acs.org The system demonstrated outstanding enantiospecificity, with a selectivity factor greater than 200 (E > 200). acs.org The reaction yielded the "normal" lactone, (R)-7-phenyloxepan-2-one, in very high optical purity (99% ee), with no formation of the "abnormal" lactone or byproducts from ketoreduction. acs.org This photobiocatalytic method highlights a practical route for synthesizing optically pure ketones and lactones, leveraging water as an electron donor and utilizing photosynthetically generated oxygen. acs.org

The key advantage of this system is the substitution of auxiliary organic cosubstrates, which are typically required for cofactor recycling in conventional biocatalytic reactions, with water and light. acs.org The BVMO from Burkholderia xenovorans showed optimal activity at pH 8 and 40 °C. acs.org

Synthesis of Pyrylium (B1242799) Salts Based on this compound

Pyrylium salts are versatile six-membered heterocyclic compounds with a positively charged oxygen atom. uit.nonih.gov They serve as important precursors for the synthesis of other heterocyclic systems like pyridines and phosphinines. uit.nonih.govresearchgate.net The synthesis of pyrylium salts typically involves the acid-catalyzed condensation and cyclization of 1,5-dicarbonyl compounds. scribd.com

While direct synthesis of a pyrylium salt from this compound is not explicitly detailed in the provided search results, the general synthetic routes to pyrylium salts can be adapted. One common method involves the reaction of a chalcone (B49325) with a ketone in the presence of a Lewis acid. nih.govresearchgate.net Another approach is the direct reaction of aldehydes and ketones. researchgate.net

For instance, the synthesis of 2,4,6-triarylpyrylium salts can be achieved through a multi-step process. nih.gov First, a chalcone is prepared by the condensation of a benzaldehyde (B42025) with an acetophenone (B1666503). nih.gov This chalcone then reacts with another equivalent of an acetophenone to form the pyrylium salt. nih.gov Alternatively, a 1,5-diketone, formed from the reaction of a benzaldehyde with two equivalents of an acetophenone, can be cyclized to the pyrylium salt. nih.gov

A potential synthetic route to a pyrylium salt derived from this compound could involve its reaction with an appropriate 1,3-dicarbonyl compound or its equivalent under acidic conditions. The presence of the α-phenyl and α-methyl groups would likely influence the reactivity and the final structure of the resulting pyrylium salt.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenylcyclohexanone

Fundamental Reaction Pathways and Functional Group Transformations

The ketone moiety in 2-methyl-2-phenylcyclohexanone is susceptible to a range of transformations, including oxidation, reduction, and nucleophilic attack. cymitquimica.com These reactions allow for the synthesis of diverse molecular architectures.

Oxidation reactions of this compound can lead to the formation of various derivatives, including lactones through processes like the Baeyer-Villiger oxidation. wikipedia.orgadichemistry.com Additionally, the ketone can react with reagents like hydroxylamine (B1172632) to form oximes. askthenerd.com

The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or, in the case of cyclic ketones, to lactones using peroxyacids or peroxides as the oxidant. wikipedia.org This reaction, named after Adolf von Baeyer and Victor Villiger, proceeds through the formation of a Criegee intermediate. wikipedia.org The migratory aptitude of the substituents on the ketone determines the regioselectivity of the reaction. adichemistry.com In the case of unsymmetrical ketones like 2-phenylcyclohexanone (B152291), the phenyl group has a higher migratory aptitude than an alkyl group, influencing the structure of the resulting lactone. adichemistry.com

The reaction can be carried out using various reagents, including meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com Research has also explored the use of catalysts to enhance the efficiency and selectivity of the Baeyer-Villiger oxidation.

A chemo-enzymatic approach using Novozyme-435, a lipase, and urea-hydrogen peroxide (UHP) in ethyl acetate (B1210297) has been developed for the Baeyer-Villiger oxidation of substituted cyclohexanones, including 2-phenylcyclohexanone. researchgate.net This method offers an environmentally benign alternative to traditional reagents. The reaction involves the in-situ generation of peracetic acid, which then oxidizes the ketone. researchgate.net The yield and reaction time are dependent on the nature and position of the substituent on the cyclohexanone (B45756) ring. researchgate.net For 2-phenylcyclohexanone, good to excellent yields have been reported. researchgate.net

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| m-CPBA | Unsymmetrical Ketones | Esters/Lactones | Major product corresponds to migration of group with higher aptitude | adichemistry.com |

| Novozyme-435/UHP | 2-Phenylcyclohexanone | Corresponding Lactone | Good to Excellent | researchgate.net |

This table summarizes the reagents and outcomes of the Baeyer-Villiger oxidation for relevant ketones.

Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation in nature. wikipedia.org These enzymes, which often contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, offer a green and highly selective alternative to chemical methods. wikipedia.orgrug.nl Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO that has demonstrated broad substrate specificity for cyclic ketones. rug.nlharvard.edu

Engineered BVMOs have shown the ability to perform enantioselective oxidations. For instance, mutants of phenylacetone (B166967) monooxygenase (PAMO) have been used for the preparative-scale enantioselective Baeyer-Villiger oxidation of substrates like rac-2-phenylcyclohexanone. beilstein-journals.org These biocatalytic systems can overcome limitations of traditional chemical methods, such as reactant and product inhibition, by using two-liquid phase systems. beilstein-journals.org Studies have demonstrated the successful oxidation of 2-phenylcyclohexanone at concentrations of 5 g/L using an engineered PAMO in a biphasic system with methyl tert-butyl ether (MTBE) as the organic phase. beilstein-journals.org

| Enzyme | Substrate | Key Finding | Reference |

| Cyclohexanone Oxygenase | 2-Methylcyclohexanone (B44802) | Exhibits regioselectivity comparable to chemical Baeyer-Villiger oxidation. | harvard.edu |

| Engineered PAMO | rac-2-Phenylcyclohexanone | Practical, preparative-scale enantioselective oxidation in a two-liquid phase system. | beilstein-journals.org |

This table highlights key findings in the enzymatic oxidation of substituted cyclohexanones.

The reduction of this compound yields corresponding alcohols. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of different diastereomers.

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones and aldehydes to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326). wikipedia.orgorganic-chemistry.orgambeed.com The reaction is believed to proceed through a six-membered ring transition state. wikipedia.org

Recent research has focused on the use of heterogeneous catalysts for the MPV reduction to improve catalyst recovery and reuse. Zirconium-containing metal-organic frameworks (MOFs), such as MOF-808, have emerged as highly active and diastereoselective catalysts for the reduction of substituted cyclohexanones. nih.gov For 2-phenylcyclohexanone, the reduction over MOF-808 is significantly faster than with other reported catalysts. nih.gov The bulky phenyl group directs the reaction to selectively form the cis-alcohol with up to 94% selectivity, as this pathway involves a less sterically hindered transition state. nih.gov In contrast, the reduction of 2-methylcyclohexanone is much slower, and the diastereoselectivity is dependent on the size of the alcohol used as the hydride source. nih.gov

| Catalyst | Substrate | Product | Selectivity | Reference |

| MOF-808 | 2-Phenylcyclohexanone | cis-2-Phenylcyclohexanol | Up to 94% cis | nih.gov |

| MOF-808 | 2-Methylcyclohexanone | 2-Methylcyclohexanol | Diastereoselectivity depends on the alcohol used | nih.gov |

This table presents the diastereoselective outcomes of the MPV reduction of substituted cyclohexanones using MOF-808.

The carbonyl carbon of this compound is electrophilic and thus susceptible to nucleophilic attack. ontosight.ai These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction of 2-phenylcyclohexanone with phenylmagnesium bromide (a Grignard reagent) leads to the formation of a tertiary alcohol. vaia.com

Furthermore, the hydroxide-mediated cleavage of 2-phenylcyclohexanone has been investigated. acs.orgdtu.dk This reaction, when performed in refluxing xylene with potassium hydroxide (B78521), results in the cleavage of a carbon-carbon bond to form 6-phenylhexanoic acid in good yield. acs.orgdtu.dk Mechanistic studies, including kinetic experiments and DFT calculations, suggest that the reaction proceeds via nucleophilic attack of hydroxide on the ketone, followed by fragmentation of the resulting oxyanion. acs.org

The reaction of 2-phenylcyclohexanone with phosphorus pentabromide (PBr5) in carbon tetrachloride has been shown to yield a mixture of α-brominated diastereomers and an α,β-unsaturated ketone. asianpubs.org

Condensation Reactions (e.g., Aldol (B89426) Condensation)

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of an enol or enolate with a carbonyl compound. srmist.edu.inlibretexts.org In the case of this compound, the presence of a methyl group and a phenyl group at the α-position to the carbonyl group prevents the formation of an enolate at this carbon. Enolate formation can only occur at the C6 position, which possesses abstractable α-hydrogens.

This structural feature means that this compound can act as the nucleophilic component in a crossed Aldol condensation. For instance, in a reaction with a non-enolizable aldehyde like benzaldehyde (B42025), the enolate of this compound would attack the carbonyl carbon of benzaldehyde. This reaction, typically catalyzed by a base, would lead to the formation of a β-hydroxy ketone. Subsequent dehydration of this intermediate would yield an α,β-unsaturated ketone, specifically 6-benzylidene-2-methyl-2-phenylcyclohexanone.

The general mechanism for a base-catalyzed Aldol condensation proceeds through the following steps:

Enolate Formation: A base abstracts an α-proton from the ketone to form a nucleophilic enolate ion. srmist.edu.iniitk.ac.in

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. iitk.ac.in

Protonation: The resulting alkoxide intermediate is protonated to form the β-hydroxy ketone (the aldol addition product). iitk.ac.in

Dehydration: Under the reaction conditions, the aldol addition product often undergoes elimination of a water molecule to form a more stable, conjugated enone. srmist.edu.inlibretexts.org

While specific studies detailing the Aldol condensation of this compound are not extensively documented in the provided results, the principles of the reaction with analogous substituted cyclohexanones are well-established. For example, the reaction between 2-methylcyclohexanone and benzaldehyde in the presence of sodium hydroxide yields an aldol product. iitk.ac.in

Reaction with Thionation Reagents (e.g., Lawesson's Reagent)

Thionation is a chemical process that replaces a carbonyl oxygen atom with a sulfur atom. alfa-chemistry.com Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective reagent for this transformation. alfa-chemistry.comnih.govnih.gov The reaction of ketones with Lawesson's Reagent typically yields the corresponding thioketone. alfa-chemistry.com

Research has shown that this compound reacts with Lawesson's Reagent at 80°C. researchgate.netresearchgate.net However, instead of directly forming the expected 2-methyl-2-phenylcyclohexanethione, the reaction produces an enethiol. This enethiol, upon storage, can then transform into a sulfide (B99878). researchgate.net This outcome highlights that for certain sterically hindered ketones, the direct conversion to the thioketone may not be the primary pathway, and rearrangement or subsequent reactions of the initial product can occur. The reactivity of carbonyl compounds with LR is generally higher for electron-rich systems. alfa-chemistry.com

The mechanism of thionation with Lawesson's Reagent is thought to involve the dissociation of the LR dimer into a more reactive monomeric dithiophosphine ylide. nih.govunict.it This monomer then undergoes a concerted cycloaddition with the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate. unict.it The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond-containing byproduct. alfa-chemistry.comunict.it

For some carbonyl compounds, a fluorous version of Lawesson's Reagent has been developed to simplify product purification through fluorous solid-phase extraction. organic-chemistry.orgnih.gov

Complex Rearrangement Reactions Involving the Cyclohexanone Ring System

The rigid framework of the cyclohexanone ring in this compound and its derivatives can be induced to undergo various complex rearrangements, leading to the formation of new carbocyclic or heterocyclic systems.

Carbon Skeleton Rearrangements (e.g., Ring Expansion to Cycloheptanones)

Acid-catalyzed rearrangements can alter the carbon skeleton of 2-phenylcyclohexanone derivatives. lookchem.com Specifically, the ring expansion of substituted cyclohexanones to cycloheptanones is a known transformation. One method to achieve this is through the reaction with diazomethane (B1218177). dss.go.th A study on the ring enlargement of various 2-(p-substituted-phenyl)cyclohexanones with diazomethane showed that the reaction yields a mixture of α-phenylcycloheptanones and β-phenylcycloheptanones. dss.go.th The ratio of these products is only slightly affected by the electronic nature of the substituent on the phenyl ring, suggesting that steric factors play a significant role. dss.go.th

Another approach involves the oxidative rearrangement of related alkenes. For instance, the treatment of 1-phenylcyclohexene with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in 95% methanol (B129727) results in an efficient phenyl migration to yield 2-phenylcyclohexanone in 84% yield. mdma.ch In contrast, ring expansion of α-phenyl-α,α',α'-trimethylcyclohexanone can be induced by treatment with t-BuO⁻/t-BuOH at high temperatures, leading to a cycloheptanone (B156872) system. cdnsciencepub.com This rearrangement proceeds through the formation of a β-enolate by proton abstraction from one of the methyl groups. cdnsciencepub.com

These ring expansion reactions are valuable in synthesis, as they provide access to seven-membered ring systems which are common motifs in natural products. iau.ircore.ac.uk

Table 1: Ring Expansion Products from 2-Arylcyclohexanone Derivatives

| Starting Material | Reagent/Conditions | Major Product(s) | Reference(s) |

| 2-Phenylcyclohexanone | Diazomethane | α-Phenylcycloheptanone, β-Phenylcycloheptanone | dss.go.th |

| 1-Phenylcyclohexene | [Hydroxy(tosyloxy)iodo]benzene (HTIB), 95% MeOH | 2-Phenylcyclohexanone | mdma.ch |

| α-Phenyl-α,α',α'-trimethylcyclohexanone | t-BuO⁻/t-BuOH, 185°C | Ring-expanded cycloheptanone | cdnsciencepub.com |

Rearrangements of Derived Functional Groups (e.g., Beckmann Rearrangement of Oximes)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. scispace.commasterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by strong acids like sulfuric acid or phosphorus pentachloride, but other reagents are also effective. wikipedia.orgorganic-chemistry.org

The first step in this process is the conversion of the ketone, this compound, into its corresponding oxime by reaction with hydroxylamine (NH₂OH). masterorganicchemistry.comchemistrysteps.com The oxime can exist as two geometric isomers (E and Z). The Beckmann rearrangement is stereospecific, with the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom migrating. wikipedia.orgorganic-chemistry.org

For the oxime of this compound, there are two potential migrating groups: the quaternary carbon C2 (part of the cyclohexyl ring) and the phenyl-bearing C2 carbon. The stereochemistry of the oxime will determine which group migrates.

If the hydroxyl group is anti to the C1-C6 bond, migration of the C6 methylene (B1212753) group would lead to a seven-membered lactam.

If the hydroxyl group is anti to the C1-C2 bond, migration of the C2 carbon is not possible in a simple sense. Instead, a phenyl or methyl group migration might be considered, but the classic Beckmann involves migration of a group attached to the carbon of the C=N bond. The migration of the C2-phenyl or C2-methyl group is not the typical pathway. The more likely migration is that of the C6 carbon, leading to a lactam.

The regiochemistry of the Beckmann rearrangement can sometimes be influenced by the migratory aptitude of the groups (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl), although the anti-migration rule is the dominant factor. chemistrysteps.com Acidic conditions can sometimes lead to isomerization of the oxime, resulting in a mixture of products. chemistrysteps.com

Table 2: Beckmann Rearrangement of Ketoximes

| Ketoxime Source | Catalyst/Reagent | Product Type | Key Feature | Reference(s) |

| Ketones | Acid (e.g., H₂SO₄), PCl₅, TsCl | Amides | Rearrangement of an oxime to an amide. | wikipedia.orgorganic-chemistry.org |

| Cyclic Ketones | Acid | Lactams | Cyclic oximes yield lactams. | wikipedia.org |

| Acetone Oxime | Acetic acid, HCl, Acetic anhydride (B1165640) ("Beckmann solution") | N-methylacetamide | Computational studies have detailed the mechanism involving solvent molecules. | wikipedia.org |

| Cyclohexanone Oxime | Acid | ε-Caprolactam | Archetypal example, feedstock for Nylon 6. | wikipedia.org |

Photochemical and Photocatalytic Transformations

Photochemistry offers unique pathways for the transformation of organic molecules by accessing excited electronic states with distinct reactivity compared to their ground states.

Visible Light-Mediated Photochemical Reactions and Cycloadditions of Enones

While this compound itself does not have the enone chromophore necessary for many photochemical cycloadditions, its derivatives, particularly α,β-unsaturated enones, are highly reactive. nih.gov The photochemical behavior of cyclohexenones is a well-studied area. researchgate.netrsc.org A key reaction is the intramolecular [2+2] photocycloaddition of an enone with an alkene tethered at a suitable position. nih.govacs.org

For example, 2-(alkenyloxy)cyclohex-2-enones undergo intramolecular [2+2] photocycloaddition when irradiated with visible light (e.g., λ = 420 nm) in the presence of a sensitizer (B1316253) like thioxanthen-9-one. acs.orgnih.gov The reaction proceeds with high regioselectivity to form a "crossed" cyclobutane (B1203170) product and with excellent diastereoselectivity. acs.orgnih.gov The mechanism involves the formation of a triplet enone intermediate, which then cyclizes to a 1,4-diradical. nih.gov The regioselectivity is often governed by the "rule of five," which favors the formation of a five-membered ring during the initial cyclization step to the diradical intermediate. nih.govresearchgate.net

Furthermore, enantioselective versions of these reactions have been developed using chiral sensitizers or catalysts. wiley-vch.deresearchgate.net For instance, the enantioselective [2+2] photocycloaddition of 3-phenylcyclohexenone derivatives has been achieved. nih.gov The photochemical generation of 2-phenylcyclohexanone from 1-phenyl-2-(trimethylsiloxy)cyclohexene can be achieved using visible light and a photocatalyst. researchgate.net This reaction proceeds via an excited-state proton transfer (ESPT) mechanism. researchgate.net

These photochemical methods are powerful tools for constructing complex polycyclic structures with high stereocontrol from relatively simple precursors. acs.orgresearchgate.net

Reaction Kinetics and Selectivity Studies

Regioselectivity, the preference for a reaction to occur at a particular position on a molecule, is a critical aspect of the reactivity of this compound. wikipedia.orgpurechemistry.org This selectivity is governed by both electronic and steric factors of the reactants and intermediates. purechemistry.orgnumberanalytics.com

In electrophilic reactions , such as electrophilic aromatic substitution, the directing effects of substituents on the phenyl ring would determine the position of attack. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.comlibretexts.org For the cyclohexanone ring itself, reactions involving the enolate will be influenced by the substituents at the α-position. For instance, in the α-heteroarylation of unsymmetrical ketones, the reaction can proceed regioselectively on the side opposite to a methyl group. jst.go.jp

In nucleophilic reactions , the attack on the carbonyl carbon is a primary consideration. The presence of substituents on the ring can influence where a nucleophile will add. wikipedia.org For example, in nucleophilic substitution reactions, steric hindrance plays a significant role, with the reaction often occurring at the less hindered carbon. numberanalytics.com In the context of this compound, the bulky phenyl and methyl groups at the C-2 position sterically hinder the approach of nucleophiles to the carbonyl group. This can lead to selective reactions at other sites or influence the stereochemical outcome of the reaction. For example, in hydroxide-mediated cleavage reactions, the presence of a 2-substituent in addition to the phenyl group can lead to slightly lower yields due to increased steric hindrance. dtu.dk

The formation of enolates from this compound can also exhibit regioselectivity. The formation of either the kinetic or thermodynamic enolate is influenced by the reaction conditions, such as the base used and the temperature. The more substituted (thermodynamic) enolate is generally more stable, but the less substituted (kinetic) enolate can be formed faster under certain conditions.

The stereochemical outcome of reactions involving this compound is significantly influenced by the chiral center at the C-2 position and the steric bulk of the substituents.

In the reduction of substituted cyclohexanones, the diastereoselectivity of the product (the relative stereochemistry of the newly formed hydroxyl group and the substituent at C-2) is a key factor. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction of 2-phenylcyclohexanone using a Zr-containing metal-organic framework (MOF-808) as a catalyst shows high diastereoselectivity. csic.es The reaction, when carried out with isopropanol or 2-butanol, yields the cis-2-phenylcyclohexan-1-ol with high selectivity (up to 94%). csic.es This is attributed to the large size of the phenyl group, which favors a transition state where the substituent points away from the catalyst surface, leading to the formation of the less hindered cis product. csic.es

The choice of reducing agent and reaction conditions can also influence the diastereomeric ratio. For 2-methylcyclohexanone, the diastereoselectivity is more dependent on the size of the alcohol used as the hydrogen source. A bulkier alcohol favors the formation of the cis-alcohol, while a smaller alcohol can lead to the trans-isomer. csic.es

Sequential catalytic reactions, such as conjugate additions, can also be performed with high diastereoselectivity to create multiple stereocenters in the cyclohexanone ring. rug.nl Furthermore, intramolecular aldol condensation reactions of derivatives of this compound can proceed stereospecifically, with the steric demand of the substituents guiding the stereochemical outcome. acs.org

Table 2: Diastereoselective Reduction of Substituted Cyclohexanones

| Substrate | Catalyst | Reducing Agent/Solvent | Conversion (%) | Selectivity (%) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Phenylcyclohexanone | MOF-808 | iPrOH | 100 (24h) | 90 | cis-2-phenylcyclohexan-1-ol | csic.es |

| 2-Phenylcyclohexanone | MOF-808 | 2-BuOH | 97 (24h) | 94 | cis-2-phenylcyclohexan-1-ol | csic.es |

| 2-Methylcyclohexanone | MOF-808 | iPrOH | - | - | trans-2-methylcyclohexan-1-ol | csic.es |

The methyl and phenyl groups at the C-2 position of the cyclohexanone ring exert a profound influence on the molecule's reactivity and the stereochemical course of its reactions primarily through steric hindrance.

The phenyl group, being significantly larger than the methyl group, creates substantial steric bulk around the carbonyl function and the α-carbon. csic.es This steric hindrance can impede the approach of reagents, thereby slowing down reaction rates or directing the attack to the less hindered face of the molecule. csic.esquora.com For example, in the reduction of 2-substituted cyclohexanones, replacing a methyl group with a phenyl group at the C-2 position increases the steric hindrance, which in turn enhances the diastereoselectivity of the reduction, strongly favoring the cis-product. csic.es

This steric hindrance is also evident in other reactions. For instance, the presence of a methyl group at the C-2 position in cyclohexanone introduces severe steric hindrance to the reduction of the carbonyl group, leading to lower catalytic activity compared to a substituent at the C-3 position. csic.es Similarly, in hydroxide-mediated C-C bond cleavage, the presence of an additional substituent at the C-2 position, besides the phenyl group, can lead to a decrease in the reaction yield, which is attributed to increased steric hindrance. dtu.dk

The electronic properties of the phenyl group also play a role. The phenyl ring can stabilize adjacent charges or radical intermediates through resonance, which can influence reaction pathways. For example, the cleavage of 2-phenylcyclohexanone is facilitated by the stabilization of an intermediate by the 2-phenyl substituent. dtu.dk

Stereochemical Aspects and Asymmetric Transformations of 2 Methyl 2 Phenylcyclohexanone

Enantioselective Synthesis and Resolution

The creation of enantiomerically enriched 2-methyl-2-phenylcyclohexanone relies on strategies that introduce chirality during its formation or resolve a racemic mixture.

Strategies for Chiral Induction in this compound Formation

The direct enantioselective synthesis of this compound, which possesses a challenging quaternary stereocenter, can be approached through several sophisticated strategies. One notable method involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) can be employed to control the formation of the desired stereoisomer. wikipedia.org The auxiliary is later removed, yielding the enantiomerically enriched product.

Another innovative approach utilizes novel chiral building blocks. For example, chiral 2-methyl-2-phenyl-1,3-oxazine-4,6-diones have been reported as precursors that can be transformed into chiral this compound derivatives. researchgate.net This strategy effectively transfers the chirality from the starting material to the final product.

Furthermore, the enantioselective alkylation of a pre-existing prochiral enolate is a powerful tool. While direct asymmetric alkylation of ketones remains a challenge, methods involving the alkylation of enolates derived from 2-phenylcyclohexanone (B152291) using a chiral catalyst or a chiral auxiliary can provide access to the target molecule. For example, the use of phase-transfer catalysts has been successful in the enantioselective alkylation of related systems. elsevierpure.comnih.govelsevierpure.com

Asymmetric Catalysis in 2-Phenylcyclohexanone and its Derivatives

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules related to this compound. By employing a small amount of a chiral catalyst, large quantities of enantiomerically enriched products can be synthesized. The following subsections highlight key catalytic approaches.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for various organic transformations, including the diastereoselective reduction of substituted cyclohexanones. Specifically, the zirconium-containing MOF-808 has demonstrated excellent catalytic activity in the Meerwein-Ponndorf-Verley (MPV) reduction of 2-substituted cyclohexanones. nih.govchimia.ch

In the case of 2-phenylcyclohexanone, the reduction using MOF-808 proceeds significantly faster than with other reported catalysts and displays high diastereoselectivity, favoring the formation of the cis-alcohol with up to 94% selectivity. nih.govcsic.es This preference is attributed to the large phenyl group directing the reaction through a less sterically hindered transition state within the MOF's pores. For 2-methylcyclohexanone (B44802), the reaction is slower, and the diastereoselectivity is dependent on the size of the alcohol used as the hydride source. nih.govcsic.es

| Substrate | Catalyst | Reducing Alcohol | Conversion (%) | Diastereoselectivity (%) | Major Product | Reference |

| 2-Phenylcyclohexanone | MOF-808 | Isopropanol (B130326) | >99 | 94 | cis-2-phenylcyclohexanol | nih.govcsic.es |

| 2-Methylcyclohexanone | MOF-808 | Isopropanol | 25 (after 24h) | 55 | trans-2-methylcyclohexanol | csic.es |

| 2-Methylcyclohexanone | MOF-808 | 2-Butanol | 15 (after 24h) | 67 | cis-2-methylcyclohexanol | csic.es |

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from the corresponding ketones. rsc.orgliv.ac.uk This technique typically utilizes a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. nih.gov The hydrogen source is often an alcohol like isopropanol or a formate (B1220265) salt. The resulting chiral alcohols, such as enantiomerically pure 2-phenylcyclohexanol (B1664101), are valuable precursors for the synthesis of this compound.

The ATH of 2-substituted cyclic ketones can be highly enantioselective, providing access to either the cis or trans diastereomer of the corresponding alcohol depending on the catalyst and reaction conditions. patsnap.com For example, palladium-catalyzed asymmetric hydrogenation of 2-substituted cyclic ketones has been shown to produce chiral trans-cycloalkanols. patsnap.com The development of catalysts that function effectively in greener solvents like water further enhances the appeal of this methodology. rsc.org

A sophisticated strategy for generating the chiral center in this compound involves the asymmetric protonation of a prochiral enolate. This approach utilizes a chiral proton source to selectively protonate one face of the enolate, thereby creating the desired enantiomer of the ketone.

Chiral phosphine-silver(I) complexes have proven to be effective catalysts for the asymmetric protonation of silyl (B83357) enolates. Current time information in Bangalore, IN.scholaris.ca For instance, a complex of silver(I) fluoride (B91410) with a chiral BINAP ligand can catalyze the protonation of trimethylsilyl (B98337) enolates with high enantioselectivity, up to 99% ee. Current time information in Bangalore, IN.scholaris.ca This method is particularly well-suited for the synthesis of ketones bearing a tertiary asymmetric carbon at the α-position, as is the case for this compound. The reaction proceeds by the activation of the silyl enolate by the silver complex, followed by enantioselective protonation by an achiral proton source like methanol (B129727). scholaris.ca

Diastereoselective Transformations

Diastereoselective transformations of this compound and its precursors are crucial for controlling the relative stereochemistry of the molecule. The Bucherer–Bergs reaction, a classical method for synthesizing hydantoins from ketones, exhibits notable diastereoselectivity with 2-substituted cyclohexanones.

In the conventional Bucherer–Bergs reaction of 2-methylcyclohexanone and 2-phenylcyclohexanone, the major product is the spiro-hydantoin with the 4'-carbonyl group in an equatorial position. researchgate.net Interestingly, when a variant of this reaction using carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂) is employed, the diastereoselectivity is reversed, yielding the mono- or dithiohydantoin with the 4'-thiocarbonyl group in an axial position. researchgate.net This switch in diastereoselectivity provides a valuable tool for accessing different stereoisomers of these important heterocyclic compounds.

Control of Stereochemistry in Addition and Reduction Reactions

The stereochemical outcome of addition and reduction reactions involving this compound is a subject of detailed study. The presence of a chiral center at the C2 position introduces facial selectivity, guiding incoming reagents to a preferred side of the carbonyl group.

In the context of Michael additions, where an enolate adds to an α,β-unsaturated compound, the stereochemistry of the resulting product is highly dependent on the reaction conditions and the nature of the reactants. The formation of the enolate of this compound can lead to different geometric isomers, which in turn influences the direction of the nucleophilic attack. The general mechanism involves the deprotonation to form an enolate, followed by conjugate addition to an electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

The stereoselectivity of these reactions is a key consideration in organic synthesis. rijournals.com For instance, the addition of nucleophiles to the carbonyl group can proceed via axial or equatorial attack, leading to the formation of diastereomeric alcohols. The preferred direction of attack is often dictated by a combination of steric and electronic factors.

Influence of Cyclohexanone (B45756) Conformation on Reaction Stereochemical Outcomes

The conformation of the cyclohexanone ring plays a pivotal role in determining the stereochemical course of its reactions. The six-membered ring of this compound adopts a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions.

The presence of the bulky phenyl and methyl groups at the C2 position significantly influences the conformational equilibrium of the ring. The enolate derived from this compound will adopt a half-chair conformation. youtube.comyoutube.com The facial selectivity of the subsequent reaction with an electrophile is then determined by the accessibility of the two faces of the enolate double bond. Attack from the less hindered face is generally favored, leading to the predominant formation of one stereoisomer. For example, in the alkylation of cyclohexanone enamines, the electrophile preferentially attacks from the less hindered face to produce the more stable chair conformation of the product. youtube.com

This conformational control is a fundamental principle in stereoselective synthesis, allowing for the predictable formation of desired stereoisomers.

Analysis of Configurational Isomers and Interconversion Dynamics

The analysis and separation of the configurational isomers of this compound and its derivatives are essential for understanding their distinct properties and reactivity.

Stereochemistry of Spiro-Hydantoin Formation via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction of this compound with reagents like potassium cyanide and ammonium (B1175870) carbonate leads to the formation of a spiro-hydantoin. This reaction is notable for its stereoselectivity. The configuration of the resulting spiro-hydantoin is influenced by the reaction conditions.

In the conventional Bucherer-Bergs reaction, the thermodynamically more stable product is typically formed. For 2-substituted cyclohexanones, including this compound, this reaction has been shown to yield predominantly the hydantoin (B18101) isomer where the 4'-carbonyl group of the hydantoin ring is in an equatorial position relative to the cyclohexane (B81311) ring. cdnsciencepub.comresearchgate.netresearchgate.net This outcome is a result of the reaction proceeding under thermodynamic control, favoring the formation of the most stable stereoisomer. mdpi.com

Interestingly, modifications to the Bucherer-Bergs reaction, such as using carbon oxysulfide (COS) or carbon disulfide (CS2), can lead to the formation of the alternative stereoisomer, where the 4'-thiocarbonyl group is in an axial position. cdnsciencepub.comresearchgate.netresearchgate.net This highlights the ability to control the stereochemical outcome by altering the reaction pathway.

The stereochemistry of these spiro-hydantoins has been established using techniques such as 13C NMR spectroscopy. cdnsciencepub.comresearchgate.netresearchgate.net

| Reaction Variant | Reagents | Predominant Spiro-Hydantoin Stereochemistry |

| Conventional Bucherer-Bergs | KCN, (NH4)2CO3 | 4'-Carbonyl group equatorial cdnsciencepub.comresearchgate.netresearchgate.net |

| Modified Bucherer-Bergs | KCN, NH4Cl, COS | 4'-Thiocarbonyl group axial cdnsciencepub.comresearchgate.net |

| Modified Bucherer-Bergs | KCN, NH4Cl, CS2 | 4'-Dithiocarbonyl group axial cdnsciencepub.comresearchgate.net |

Resolution and Characterization of Enantiomers

As this compound is a chiral molecule, it exists as a pair of enantiomers. The separation, or resolution, of these enantiomers is a crucial step for studying their individual biological activities and chiroptical properties. While specific methods for the resolution of this compound are not detailed in the provided search results, general techniques for resolving chiral ketones include the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent regeneration of the individual enantiomers.

The characterization of the resolved enantiomers would involve techniques such as polarimetry to measure their optical rotation, and spectroscopic methods like circular dichroism to study their differential absorption of circularly polarized light. The absolute configuration of the enantiomers can be determined by methods such as X-ray crystallography of a suitable crystalline derivative.

Computational and Spectroscopic Characterization of 2 Methyl 2 Phenylcyclohexanone

Conformational Analysis and Dynamics

The conformational preferences of 2-methyl-2-phenylcyclohexanone are primarily dictated by the interactions between the methyl and phenyl substituents and the cyclohexanone (B45756) ring. These interactions influence the molecule's stability and its chemical behavior.

Ring Conformation and Chair Interconversion of the Cyclohexanone Ring

The cyclohexanone ring in this compound, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org However, the presence of the sp2-hybridized carbonyl carbon slightly flattens the ring in that region. The molecule undergoes a rapid ring-flip at room temperature, where one chair conformation converts into another. pressbooks.publibretexts.org During this interconversion, axial substituents become equatorial, and equatorial substituents become axial. pressbooks.publibretexts.org The energy barrier for this ring-flip is relatively low, allowing for a dynamic equilibrium between the two chair forms. pressbooks.pub

Axial-Equatorial Preferences and Rotameric Conformations of Methyl and Phenyl Substituents

In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orgspcmc.ac.in For this compound, the situation is more complex due to the presence of two substituents on the same carbon atom. The relative stability of the conformers is determined by the balance of steric interactions involving the methyl and phenyl groups.

Computational Modeling of Conformational Equilibria and Barriers

Computational methods like Density Functional Theory (DFT) and Molecular Mechanics are powerful tools for investigating the conformational equilibria and energy barriers in molecules like this compound. q-chem.comchemrxiv.org DFT calculations, for instance, can provide accurate predictions of the relative energies of different conformers and the transition states connecting them. q-chem.comchemrxiv.org These methods allow for a detailed analysis of the various steric and electronic interactions that govern the conformational landscape. For example, calculations can quantify the energy difference between conformers where the phenyl group is axial versus equatorial, and how this is influenced by the methyl group.

Stereoelectronic Effects on Conformation and Reactivity

Stereoelectronic effects, which involve the interaction of electron orbitals, also influence the conformation and reactivity of this compound. The alignment of the π-orbitals of the phenyl group and the carbonyl group with the σ-bonds of the cyclohexanone ring can affect the stability of certain conformations. These effects can also influence the molecule's reactivity, for example, by affecting the accessibility of the carbonyl carbon to nucleophilic attack. The phenyl group's electronic properties can enhance the reactivity of the carbonyl group by stabilizing intermediates formed during reactions.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the detailed structural and dynamic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamics (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy provides a wealth of information about the connectivity and three-dimensional arrangement of atoms in a molecule. grinnell.edu

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com The chemical shifts of the methyl and phenyl protons and carbons, as well as the protons on the cyclohexanone ring, can give clues about their axial or equatorial disposition.

2D NMR Techniques: Two-dimensional NMR techniques are particularly powerful for unambiguously elucidating the complex structure of this compound. grinnell.eduscribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the cyclohexanone ring. scribd.com

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon resonances. scribd.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). scribd.comlibretexts.org This is crucial for identifying the quaternary carbon at position 2 and confirming the attachment of both the methyl and phenyl groups to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. grinnell.edu By observing through-space interactions, it is possible to determine the relative stereochemistry, for instance, whether the methyl group is on the same or opposite face of the ring as adjacent protons, thus helping to distinguish between axial and equatorial orientations of the substituents.

By combining these advanced NMR techniques, a comprehensive picture of the static and dynamic stereochemistry of this compound can be constructed.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a pivotal analytical technique for monitoring the progress of reactions involving this compound and for confirming the identity of the final product. By analyzing the mass-to-charge ratio (m/z) of ionized molecules, mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

In the context of synthesizing this compound, gas chromatography-mass spectrometry (GC-MS) can be employed to track the consumption of reactants and the formation of the product in real-time. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (188.27 g/mol ).

The fragmentation pattern is particularly informative for structural confirmation. For cyclic ketones like this compound, characteristic fragmentation pathways include α-cleavage at the carbonyl group. Research on similar compounds, such as ketamine analogues which share the 2-phenylcyclohexanone (B152291) core, reveals common fragmentation patterns. researchgate.netnih.govdntb.gov.ua These studies indicate that α-cleavage of the C1-C2 bond in the cyclohexanone ring is a primary fragmentation event. researchgate.netnih.gov For this compound, this would lead to the loss of a methyl radical (•CH₃) or a phenyl radical (•C₆H₅), resulting in significant fragment ions. Another expected fragmentation is the loss of carbon monoxide (CO). A study on the mass spectrum of the related compound 2-phenylcyclohexanone shows a clear molecular ion peak and a fragmentation pattern that can be analyzed to confirm its structure.

A plausible fragmentation pathway for this compound under EI conditions would involve the initial formation of the molecular ion. Subsequent α-cleavage could lead to the loss of the methyl group to form a stable acylium ion. Alternatively, cleavage of the bond between the carbonyl carbon and the phenyl-substituted carbon can occur. The McLafferty rearrangement, common for carbonyl compounds with sufficiently long alkyl chains, is another potential fragmentation pathway that can provide structural clues. youtube.com

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 188 | [C₁₃H₁₆O]⁺ | Molecular Ion |

| 173 | [C₁₂H₁₃O]⁺ | Loss of •CH₃ |

| 160 | [C₁₂H₁₆]⁺ | Loss of CO |

| 111 | [C₇H₇O]⁺ | Cleavage involving the phenyl group |

| 105 | [C₇H₅O]⁺ | Phenylacylium ion |

| 77 | [C₆H₅]⁺ | Phenyl radical cation |

This predictive data, based on established fragmentation patterns of similar ketones, underscores the utility of mass spectrometry in the positive identification of this compound in a reaction mixture. researchgate.netnih.govdntb.gov.uayoutube.com

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration. Current time information in Bangkok, TH.nih.govnih.gov For an enantiomerically pure sample of this compound that forms a suitable single crystal, X-ray diffraction analysis can unambiguously distinguish between the (R)- and (S)-enantiomers. acs.orgthieme-connect.de

The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. thieme-connect.de This effect, particularly for heavier atoms, allows for the determination of the absolute structure. researchgate.net While challenging for molecules containing only light atoms (C, H, O), modern diffractometers and computational methods have made it feasible. researchgate.net The determination of the absolute configuration is often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Studies on various substituted cyclohexanone derivatives have successfully employed X-ray crystallography to elucidate their solid-state conformations. researchgate.netbas.bgmdpi.comresearchgate.net For instance, the crystal structures of 2,4-diacetyl-3-(4-fluorophenyl)-5-hydroxy-5-methylcyclohexanone and 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone have been determined, revealing the chair conformation of the cyclohexanone ring and the spatial arrangement of the substituents. bas.bgmdpi.com Similarly, the crystal structure of lithiated cyclohexanone dimethylhydrazone has been resolved, providing insight into the structure of reactive intermediates. acs.org

Table 2: Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative

| Parameter | 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone mdpi.com |

| Chemical Formula | C₂₀H₂₂O₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.3262 (14) |

| b (Å) | 5.6987 (2) |

| c (Å) | 22.4859 (7) |

| β (°) | 129.175 (2) |

| Volume (ų) | 3211.2 (2) |

This data for a related compound illustrates the level of detail obtained from an X-ray crystallographic study, which would be essential for the definitive structural characterization of this compound.

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates and Kinetics (e.g., Transient Absorption, Pulse Radiolysis)

Time-resolved spectroscopic techniques, such as laser flash photolysis with transient absorption detection and pulse radiolysis, are powerful tools for studying the short-lived intermediates and reaction kinetics of photochemical and radiation-induced reactions of this compound. unipr.itfiveable.menih.gov Phenyl ketones, in general, have a rich photochemistry involving excited singlet and triplet states. cdnsciencepub.comrsc.orgias.ac.in

Upon UV irradiation, this compound is expected to be excited to a short-lived singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is often the key intermediate in subsequent photochemical reactions. Transient absorption spectroscopy allows for the direct observation of this triplet state, which typically has a characteristic absorption spectrum. For example, laser flash photolysis studies of various phenyl ketones have identified their triplet-triplet absorption spectra. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The triplet state of this compound can undergo various reactions, such as hydrogen abstraction from a suitable donor to form a ketyl radical. This ketyl radical is another important transient species that can be detected by time-resolved spectroscopy. Studies on the photochemistry of (S)-ketoprofen, which also contains a benzophenone-like chromophore, have used time-resolved resonance Raman spectroscopy to identify both the triplet state and the subsequent ketyl radical. nih.gov

The kinetics of the decay of the triplet state and the formation and decay of the ketyl radical can be monitored in real-time, providing rate constants for the various photochemical processes. This information is crucial for understanding the reaction mechanism. For instance, the triplet lifetimes of several trialkylphenyl ketones have been measured in different solvents, revealing the influence of the environment on their reactivity. cdnsciencepub.com

Table 3: Typical Transient Species and Their Spectroscopic Signatures for Phenyl Ketones

| Transient Species | Spectroscopic Technique | Typical λₘₐₓ (nm) | Lifetime Range |

| Triplet State | Transient Absorption | 300-700 | ns - µs |

| Ketyl Radical | Transient Absorption | 300-500 | µs - ms |

By applying these time-resolved techniques to this compound, it would be possible to map out its photochemical reaction pathways and determine the lifetimes and reaction rates of its excited states and radical intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.com It is an invaluable tool for studying radical intermediates that may be formed during reactions of this compound, particularly in photochemical or redox processes. nih.govresearchgate.net

A key radical intermediate expected from this compound is the ketyl radical anion, formed by one-electron reduction of the carbonyl group. EPR spectroscopy can provide detailed information about the structure and electronic environment of this radical. The g-factor and hyperfine coupling constants (hfc's) obtained from the EPR spectrum are characteristic of the specific radical. rsc.org

EPR studies of aliphatic ketyl radical anions, including the cyclohexanone radical anion, have been reported. rsc.org These studies provide a basis for interpreting the EPR spectrum of the this compound radical anion. The hyperfine couplings to the protons on the cyclohexyl ring and potentially to the carbon-13 nuclei would provide a unique fingerprint for this radical.

Furthermore, in photochemical reactions, the triplet state of this compound can abstract a hydrogen atom to form a neutral ketyl radical. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to detect and characterize these transient radicals. researchgate.net Spin traps are molecules that react with short-lived radicals to form more stable radical adducts that can be readily observed by EPR. researchgate.net EPR has been used to investigate radical intermediates in the photolysis of various ketones, providing insight into their reaction mechanisms. nih.govresearchgate.net For example, EPR has provided evidence for a ketyl radical-anion mechanism in certain sigmatropic rearrangements. nih.govacs.org

Table 4: Representative EPR Data for Ketone-Derived Radicals

| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) | Reference |

| Cyclohexanone Radical Anion | - | a(H) values for ring protons | rsc.org |

| Acetone Radical Anion | - | a(¹³Cα) = 52.2 | rsc.org |

| Thioketyl Radical Anion | g = 2.004 | a(²⁷Li) = 2.2, a(²⁹Si) = 12.7 | researchgate.net |

By employing EPR spectroscopy, it would be possible to confirm the formation of radical intermediates in reactions of this compound, determine their electronic structure, and gain a deeper understanding of the reaction mechanisms at a molecular level.

Advanced Research Applications and Synthetic Utility of 2 Methyl 2 Phenylcyclohexanone

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a methyl and a phenyl group on the same carbon atom of a cyclohexanone (B45756) ring makes 2-methyl-2-phenylcyclohexanone a pivotal precursor for the synthesis of intricate molecular structures. This includes its application in the formation of polycyclic systems, the generation of challenging quaternary stereocenters, and as a starting material for functionalized aromatic compounds and chiral ligands.

Synthesis of Polycyclic Systems (e.g., Hydrindenones, Podocarpic Acid Derivatives)

While direct evidence for the use of this compound in the synthesis of hydrindenones and podocarpic acid derivatives is not explicitly detailed in the provided search results, the structural motif of a substituted cyclohexanone is fundamental to the construction of such polycyclic systems. The annulation reactions required to build these complex frameworks often rely on the reactivity of cyclic ketones. The presence of the quaternary center in this compound offers a unique starting point for creating the fused ring systems characteristic of hydrindenones and the core structure of podocarpic acid and its analogues. The strategic manipulation of the ketone and the adjacent quaternary center can direct the formation of specific stereoisomers, which is crucial in the total synthesis of natural products.

Formation of Quaternary Stereocenters in Organic Synthesis

The synthesis of molecules containing quaternary stereocenters, where a carbon atom is bonded to four different non-hydrogen substituents, is a significant challenge in organic chemistry. wiley.com this compound inherently possesses a quaternary carbon at the 2-position. This feature makes it an important substrate and model compound for developing and refining synthetic methods aimed at creating such sterically congested centers. wiley.com The reactions involving the enolate of this compound, for instance, can be used to explore the facial selectivity of electrophilic attack, providing insights into the stereochemical control required to establish new stereocenters adjacent to the existing quaternary one. The knowledge gained from these studies is essential for the synthesis of a wide range of pharmaceuticals and natural products that feature this structural motif. wiley.com

Precursor for N-functionalized Aminophenols

Recent advancements have demonstrated the utility of cyclohexanone derivatives in the synthesis of N-functionalized 2-aminophenols through dehydrogenative coupling reactions. nih.gov Although the direct use of this compound is not specified in the provided text, analogous γ-substituted cyclohexanones have been shown to be competent substrates in these transformations. nih.gov This suggests the potential of this compound to serve as a precursor for novel N-functionalized aminophenols. The general reaction involves the coupling of a cyclohexanone with a primary amine in the presence of an oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), leading to the formation of the aminophenol product in a single step. nih.gov This method offers a streamlined approach to synthesizing polysubstituted aminophenols, which are important structural motifs in pharmaceuticals and natural products. nih.gov

Building Block for Chiral Ligands (e.g., Phosphinines)

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. While the direct synthesis of phosphinines from this compound is not explicitly mentioned, the structural framework of this ketone makes it a plausible starting material for creating chiral phosphorus-containing ligands. The synthesis of such ligands often involves the transformation of readily available chiral or prochiral precursors. The C2-symmetric substitution pattern that can be derived from this compound could be advantageous in designing bidentate ligands that can coordinate to a metal center and induce asymmetry in a catalytic reaction.

Derivatization for Potential Biological Probes and Precursors in Medicinal Chemistry Research

The core structure of this compound can be chemically modified to create a library of derivatives with potential applications in medicinal chemistry and as biological probes. nih.gov The ketone functionality is a versatile handle for a variety of chemical transformations, including reduction, oxidation, and addition reactions. These modifications can be used to introduce pharmacophoric groups or reporter tags for biological studies.

For instance, the synthesis of analogs of bioactive molecules often involves the use of key precursors that can be systematically altered. mdpi.com The phenylcyclohexanone scaffold can be found in various compounds with interesting biological activities. By using this compound as a starting material, medicinal chemists can explore the structure-activity relationships of new compounds. For example, derivatives of this ketone could be investigated for their potential as anticonvulsant agents, drawing parallels to the development of other cyclic compounds in this therapeutic area. nih.gov The ability to modify the structure of such compounds is crucial for optimizing their biological function and for developing new therapeutic leads. nih.gov

Comparative Studies with Analogous Cyclic Ketones in Reaction Development and Method Validation

This compound serves as a valuable substrate in comparative studies for the development and validation of new synthetic reactions. Its specific steric and electronic properties, arising from the geminal methyl and phenyl substituents, provide a unique test case for the generality and limitations of a new method.

In the development of reactions such as the dehydrogenative synthesis of N-functionalized 2-aminophenols, a range of substituted cyclohexanones are typically screened to assess the substrate scope. nih.gov The inclusion of this compound in such studies would provide valuable data on how a quaternary center at the α-position influences the reaction outcome. This is important for understanding the mechanism of the reaction and for predicting its success with other sterically demanding substrates.

Below is a table summarizing the types of comparative studies where this compound or its analogs could be utilized:

| Reaction Type | Parameter Being Studied | Significance of this compound |

| Enolate Alkylation | Stereoselectivity | Probes the influence of the α-quaternary center on the facial selectivity of the incoming electrophile. |

| Catalytic Hydrogenation | Diastereoselectivity | Investigates the directing effect of the α-substituents on the approach of hydrogen to the carbonyl group. |

| Ring-Opening Reactions | Regioselectivity | Examines how the substitution pattern affects which C-C bond adjacent to the carbonyl is cleaved. |

| Asymmetric Synthesis | Enantioselectivity | Used as a prochiral substrate to test the effectiveness of new chiral catalysts and reagents. |